molecular formula C2H4BrSi B14439265 Bromoethylsilane

Bromoethylsilane

Cat. No.: B14439265
M. Wt: 136.04 g/mol
InChI Key: VKFHXGVASYIJRY-UHFFFAOYSA-N
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Description

Bromoethylsilane is an organosilicon compound that features a silicon atom bonded to an ethyl group and a bromine atom. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoethylsilane can be synthesized through various methods. One common approach involves the reaction of ethylsilane with bromine under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale reactors where ethylsilane and bromine are combined in the presence of a catalyst. The reaction conditions are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bromoethylsilane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Oxidation and Reduction: this compound can be oxidized to form silanols or reduced to form silanes.

    Addition Reactions: It can participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.

Major Products Formed

    Silanols: Formed through oxidation reactions.

    Substituted Silanes: Formed through substitution reactions with various nucleophiles.

Scientific Research Applications

Bromoethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for various biochemical studies.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of bromoethylsilane involves its ability to form stable bonds with other molecules through its silicon atom. This allows it to act as a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the silicon atom plays a central role in facilitating these interactions.

Comparison with Similar Compounds

Similar Compounds

    Chloroethylsilane: Similar in structure but contains a chlorine atom instead of bromine.

    Iodoethylsilane: Contains an iodine atom instead of bromine.

    Ethyltrimethylsilane: Contains three methyl groups attached to the silicon atom.

Uniqueness

Bromoethylsilane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive in substitution reactions, making this compound a valuable reagent in organic synthesis.

Properties

Molecular Formula

C2H4BrSi

Molecular Weight

136.04 g/mol

InChI

InChI=1S/C2H4BrSi/c3-1-2-4/h1-2H2

InChI Key

VKFHXGVASYIJRY-UHFFFAOYSA-N

Canonical SMILES

C(CBr)[Si]

Origin of Product

United States

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